molecular formula C10H12BrF B6333711 2-Bromo-4-butyl-1-fluorobenzene CAS No. 1632406-80-4

2-Bromo-4-butyl-1-fluorobenzene

Cat. No. B6333711
CAS RN: 1632406-80-4
M. Wt: 231.10 g/mol
InChI Key: IPMVQOWYTQMLTG-UHFFFAOYSA-N
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Description

2-Bromo-4-butyl-1-fluorobenzene is an aromatic compound with the CAS Number: 1632406-80-4 . It has a molecular weight of 231.11 and is typically in liquid form . The IUPAC name for this compound is 2-bromo-4-butyl-1-fluorobenzene .


Synthesis Analysis

The synthesis of 2-Bromo-4-butyl-1-fluorobenzene has been explored using different methods, including palladium-catalyzed cross-coupling reactions of 4-t-butylbromobenzene with fluorobenzenes.


Molecular Structure Analysis

The InChI code for 2-Bromo-4-butyl-1-fluorobenzene is 1S/C10H12BrF/c1-2-3-4-8-5-6-10 (12)9 (11)7-8/h5-7H,2-4H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-4-butyl-1-fluorobenzene are not detailed in the search results, it’s worth noting that bromobenzene compounds are often used in palladium-catalyzed cross-coupling reactions.


Physical And Chemical Properties Analysis

2-Bromo-4-butyl-1-fluorobenzene is a liquid . While specific physical and chemical properties such as boiling point or density are not provided in the search results, these properties can typically be determined through experimental methods.

Safety and Hazards

The safety data sheet for bromobenzene compounds indicates that they are flammable liquids and can cause skin irritation . They are also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid contact with skin and eyes, avoid inhalation of vapors, and prevent release into the environment .

properties

IUPAC Name

2-bromo-4-butyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVQOWYTQMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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